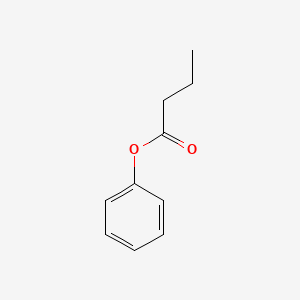

Phenyl butyrate

Description

Properties

IUPAC Name |

phenyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVPBCZDHMIOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195857 | |

| Record name | Phenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet floral aroma | |

| Record name | Phenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1997/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | Phenyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water; soluble in ether, Soluble (in ethanol) | |

| Record name | Phenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1997/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.020-1.028 (20°) | |

| Record name | Phenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1997/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4346-18-3 | |

| Record name | Phenyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9K49A127H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Phenylbutyric Acid: A Technical Guide to its Function as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenylbutyric acid (4-PBA) is a small molecule fatty acid that has garnered significant attention in the scientific community for its multifaceted therapeutic potential. Beyond its established role as an ammonia (B1221849) scavenger and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress, 4-PBA is also a recognized inhibitor of histone deacetylases (HDACs).[1][2][3][4] This dual activity makes it a compelling candidate for therapeutic intervention in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][5] This technical guide provides an in-depth overview of 4-PBA's function as an HDAC inhibitor, presenting key quantitative data, detailed experimental protocols, and visualizations of its impact on critical signaling pathways.

Mechanism of Action: Histone Deacetylase Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino group of lysine (B10760008) residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[4][6] By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, leading to a more relaxed chromatin state and the activation of gene expression.[7][8][9] This epigenetic modulation is a key mechanism underlying many of 4-PBA's therapeutic effects. 4-PBA is generally considered a pan-HDAC inhibitor, affecting multiple HDAC isoforms.[10]

Quantitative Data: Inhibitory Activity of 4-PBA

The inhibitory potency of 4-PBA against HDACs has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy. Below is a summary of reported IC50 values for 4-PBA against total HDAC activity and cancer cell proliferation.

| Cell Line/Target | Assay Type | IC50 Value (mM) | Reference |

| Glioblastoma LN-229 cells | HDAC Activity Assay | 1.21 | [10] |

| Glioblastoma LN-18 cells | HDAC Activity Assay | 1.92 | [10] |

| Oral Squamous Carcinoma CAL27 cells | Cell Viability | 4.0 | [10] |

| Oral Squamous Carcinoma HSC3 cells | Cell Viability | 3.7 | [10] |

| Oral Squamous Carcinoma SCC4 cells | Cell Viability | 3.0 | [10] |

| Glioblastoma LN-229 cells | Cell Viability | ~5.45 | [11] |

Note: Isoform-specific IC50 values for 4-PBA are not widely reported, suggesting its characterization as a pan-HDAC inhibitor.

Key Signaling Pathways Modulated by 4-PBA

As an HDAC inhibitor, 4-PBA influences multiple intracellular signaling pathways that are crucial in disease pathogenesis.

4-PBA's Impact on the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. 4-PBA has been shown to suppress the activation of NF-κB.[1][12][13]

Caption: 4-PBA inhibits the NF-κB signaling pathway.

4-PBA's Influence on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. 4-PBA has been demonstrated to inhibit the phosphorylation of key MAPK components like ERK, p38, and JNK.[2][12]

Caption: 4-PBA inhibits the MAPK signaling cascade.

4-PBA's Role in the Endoplasmic Reticulum (ER) Stress Response

While also acting as a chemical chaperone to directly alleviate ER stress, 4-PBA's HDAC inhibitory activity can influence the expression of genes involved in the unfolded protein response (UPR), a key component of the ER stress response.[7][14][15]

Caption: 4-PBA modulates the ER stress response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize 4-PBA as an HDAC inhibitor.

HDAC Activity Assay (Fluorometric)

This assay measures the ability of 4-PBA to inhibit HDAC enzymatic activity.

Caption: Workflow for a fluorometric HDAC activity assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of 4-PBA in assay buffer. A typical concentration range to test is 0.1 to 10 mM. Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well black plate, add assay buffer, the HDAC substrate, and either 4-PBA solution or vehicle control.

-

Enzyme Addition: Add the HDAC enzyme source (e.g., HeLa nuclear extract or recombinant HDAC) to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Fluorescence Measurement: Incubate at room temperature for 15-30 minutes and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each 4-PBA concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the 4-PBA concentration and fitting the data to a dose-response curve.

Western Blot for Histone H3 Acetylation

This technique is used to visualize the increase in histone acetylation in cells treated with 4-PBA.[3][16][17][18]

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of 4-PBA (e.g., 1-10 mM) for a specific duration (e.g., 24 hours). Include an untreated or vehicle-treated control.

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate equal amounts of histone proteins on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody against total histone H3 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated H3 signal to the total H3 signal to determine the relative increase in histone acetylation.

Cell Viability Assay (MTT/CCK-8)

This assay assesses the cytotoxic or cytostatic effects of 4-PBA on cancer cell lines.[8][11][19][20][21]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of 4-PBA concentrations (e.g., 0.1 to 20 mM) for various time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: For MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. The IC50 value can be determined from the dose-response curve.

Conclusion

4-phenylbutyric acid is a promising therapeutic agent with a well-documented ability to inhibit histone deacetylases. This activity, in conjunction with its role as a chemical chaperone, allows it to modulate a variety of cellular processes and signaling pathways implicated in numerous diseases. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of 4-PBA as an HDAC inhibitor. Further research into its isoform specificity and the development of more potent analogs will be crucial for its clinical advancement.

References

- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 2. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Histone western blot protocol | Abcam [abcam.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

The Role of Sodium Phenylbutyrate as a Chemical Chaperone: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms and Applications of a Promising Therapeutic Agent

Sodium phenylbutyrate (NaPB), a salt of the aromatic fatty acid 4-phenylbutyrate (B1260699), has emerged as a significant multi-faceted therapeutic agent. Initially approved for the treatment of urea (B33335) cycle disorders, its role as a chemical chaperone has garnered substantial interest within the scientific community. This technical guide provides a comprehensive overview of NaPB's core function as a chemical chaperone, its impact on cellular stress pathways, and its therapeutic potential in a range of protein misfolding diseases. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of NaPB's mechanism of action and its application in experimental settings.

Core Mechanism of Action: Alleviating Endoplasmic Reticulum Stress

The primary mechanism behind NaPB's chaperone activity lies in its ability to mitigate endoplasmic reticulum (ER) stress.[1][2] The ER is a critical organelle responsible for the proper folding and modification of a significant portion of the cell's proteins. A variety of cellular insults, including genetic mutations, can lead to the accumulation of misfolded or unfolded proteins within the ER lumen, a condition known as ER stress.

To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR aims to restore ER homeostasis by:

-

Transiently attenuating protein translation to reduce the influx of new proteins into the ER.

-

Upregulating the expression of ER-resident chaperones and folding enzymes to enhance the protein folding capacity.

-

Promoting the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).

However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.[3]

NaPB acts as a chemical chaperone by facilitating the proper folding of proteins, thereby reducing the load of misfolded proteins in the ER and alleviating ER stress.[4] This action helps to restore cellular function and prevent apoptosis.

Key Signaling Pathways Modulated by Sodium Phenylbutyrate

NaPB's influence on ER stress is mediated through its modulation of the three main branches of the UPR, which are initiated by the ER transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

Therapeutic Applications in Protein Misfolding Diseases

NaPB's ability to act as a chemical chaperone has led to its investigation in a variety of diseases caused by protein misfolding and aggregation.

Cystic Fibrosis

Cystic fibrosis (CF) is a genetic disorder often caused by the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This mutation leads to misfolding of the CFTR protein, its retention in the ER, and subsequent degradation, resulting in a loss of chloride ion transport at the cell surface.[5][6] NaPB has been shown to partially rescue the trafficking of the ΔF508-CFTR mutant to the plasma membrane, thereby restoring some of its function.[5]

Urea Cycle Disorders

In urea cycle disorders, the primary mechanism of NaPB is not as a chemical chaperone but as an ammonia (B1221849) scavenger.[7] However, its ability to influence protein stability may have secondary benefits. NaPB is a prodrug that is converted to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine. This compound is excreted in the urine, providing an alternative pathway for nitrogen waste disposal and reducing ammonia levels.

Neurodegenerative Diseases

Protein misfolding and aggregation are central to the pathology of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The accumulation of protein aggregates, such as amyloid-beta and tau in Alzheimer's, and alpha-synuclein (B15492655) in Parkinson's, contributes to neuronal dysfunction and death. NaPB is being investigated for its potential to reduce the formation of these toxic protein aggregates and to protect neurons from ER stress-induced apoptosis.[8]

Myocilin-Associated Glaucoma

Mutations in the myocilin gene can lead to the production of a misfolded myocilin protein that accumulates in the ER of trabecular meshwork cells, causing ER stress and leading to glaucoma. Studies have shown that NaPB can rescue the secretion of mutant myocilin, reduce its intracellular aggregation, and protect cells from ER stress-induced apoptosis.[9][10][11]

Quantitative Data on Sodium Phenylbutyrate's Efficacy

The following tables summarize quantitative data from various studies, highlighting the dose-dependent effects of NaPB on different cellular and clinical parameters.

| Application | Model System | NaPB Concentration/Dose | Observed Effect | Reference |

| Cystic Fibrosis | In vitro (IB3-1 cells) | 0.1 - 1 mM | Appearance of mature (band C) ΔF508-CFTR | [5][6] |

| Cystic Fibrosis | Clinical Trial (ΔF508 homozygous) | 19 g/day | Statistically significant improvements in nasal potential difference | [12][13] |

| Myocilin-Associated Glaucoma | In vitro (HEK-293T cells) | 1.5-fold to 5.4-fold increase | Increased secretion of mutant myocilin forms | [10] |

| Insulin (B600854) Resistance | Clinical Trial | 7.5 g/day | Significantly ameliorated lipid-induced reduction in insulin sensitivity | [4] |

| Adipogenesis | In vitro (3T3-L1 cells) | 10 mM | Reduced basal expression of GRP78, GRP94, and phospho-eIF2α | |

| ER Stress | In vitro (Chondrocytes) | 10, 20, and 50 mM | Dose-dependent reduction of ER stress markers (BiP, Chop, IRE1, XBP1s) | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the chemical chaperone activity of sodium phenylbutyrate.

Western Blot Analysis of ER Stress Markers (GRP78 and CHOP)

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

Cell culture medium

-

Sodium Phenylbutyrate (NaPB)

-

ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies:

-

Anti-rabbit IgG-HRP

-

Anti-mouse IgG-HRP

-

-

Tris-buffered saline with Tween-20 (TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of NaPB for a predetermined time (e.g., 24 hours). In some experiments, co-treatment with an ER stress inducer may be necessary.[1]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-GRP78, anti-CHOP, and loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.[16][17]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Immunofluorescence for ΔF508-CFTR Localization

This protocol provides a general framework for visualizing the subcellular localization of ΔF508-CFTR.

Materials:

-

Cells expressing ΔF508-CFTR grown on coverslips

-

Sodium Phenylbutyrate (NaPB)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum or BSA in PBS)

-

Primary antibody against CFTR

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Grow cells on sterile coverslips in a petri dish.

-

Treat the cells with NaPB at the desired concentration and for the appropriate duration to promote ΔF508-CFTR trafficking.[5]

-

-

Fixation:

-

Wash the cells gently with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking solution for 30-60 minutes at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-CFTR antibody in the blocking solution.

-

Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Nuclear Staining:

-

Incubate the cells with DAPI solution for 5-10 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the localization of CFTR using a fluorescence microscope.

-

Filter Trap Assay for Protein Aggregation

This assay is used to quantify insoluble protein aggregates.[2][18][19]

Materials:

-

Cell lysate

-

Lysis buffer containing detergents (e.g., SDS)

-

Cellulose (B213188) acetate (B1210297) membrane (e.g., 0.22 µm pore size)

-

Dot blot or slot blot apparatus

-

Washing buffer (e.g., TBS with detergent)

-

Blocking buffer

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lysate Preparation:

-

Prepare cell lysates in a buffer containing detergents to solubilize non-aggregated proteins.

-

-

Filtration:

-

Assemble the dot blot apparatus with the cellulose acetate membrane.

-

Apply the lysates to the wells. The vacuum will pull the soluble proteins through the membrane, while the insoluble aggregates are trapped.

-

-

Washing:

-

Wash the membrane several times with washing buffer to remove any remaining soluble proteins.

-

-

Immunodetection:

-

Block the membrane with blocking buffer.

-

Incubate with a primary antibody specific for the aggregated protein.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and capture the signal.

-

The intensity of the signal corresponds to the amount of aggregated protein.

-

Conclusion

Sodium phenylbutyrate's role as a chemical chaperone presents a promising therapeutic strategy for a growing number of diseases rooted in protein misfolding and ER stress. Its ability to facilitate proper protein folding, reduce the burden on the ER, and mitigate the downstream consequences of the unfolded protein response underscores its potential in diverse clinical applications. This technical guide provides a foundational understanding of NaPB's mechanisms and offers practical experimental frameworks for researchers to further explore its therapeutic utility. Continued investigation into the precise molecular interactions of NaPB and its efficacy in various disease models will be crucial in fully realizing its potential as a valuable pharmacological tool.

References

- 1. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uni-muenster.de [uni-muenster.de]

- 4. Sodium Phenylbutyrate, a Drug With Known Capacity to Reduce Endoplasmic Reticulum Stress, Partially Alleviates Lipid-Induced Insulin Resistance and β-Cell Dysfunction in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro pharmacologic restoration of CFTR-mediated chloride transport with sodium 4-phenylbutyrate in cystic fibrosis epithelial cells containing delta F508-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro pharmacologic restoration of CFTR-mediated chloride transport with sodium 4-phenylbutyrate in cystic fibrosis epithelial cells containing delta F508-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reversal of mutant myocilin non-secretion and cell killing: implications for glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Vision: Heterozygous expression of myocilin glaucoma mutants increases secretion of the mutant forms and reduces extracellular processed myocilin [molvis.org]

- 11. Temperature sensitive secretion of mutant myocilins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. GRP78 Polyclonal Antibody (PA5-22967) [thermofisher.com]

- 17. CHOP (L63F7) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Filter trapping protocol to detect aggregated proteins in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Filter trapping protocol to detect aggregated proteins in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ameliorative Effects of Phenylbutyrate on Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum (ER) stress, a state of cellular dysfunction triggered by the accumulation of unfolded or misfolded proteins in the ER lumen, is increasingly implicated in the pathogenesis of a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2] The cell responds to ER stress by activating a complex signaling network known as the Unfolded Protein Response (UPR). While initially adaptive, prolonged or overwhelming ER stress can lead to apoptosis.[3] Phenylbutyrate (4-PBA), a low molecular weight fatty acid, has emerged as a promising therapeutic agent that functions as a chemical chaperone to alleviate ER stress.[4][5][6] This technical guide provides an in-depth overview of the effects of phenylbutyrate on ER stress, including its mechanism of action, detailed experimental protocols for its investigation, and quantitative data from key studies.

Mechanism of Action: Phenylbutyrate as a Chemical Chaperone

Phenylbutyrate acts as a chemical chaperone by interacting with the exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and facilitating proper folding.[4] This action reduces the load of misfolded proteins in the ER, thus mitigating the activation of the UPR signaling pathways.[7] The UPR is mediated by three main ER transmembrane sensors: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[8] Phenylbutyrate has been shown to modulate all three branches of the UPR, leading to a reduction in key markers of ER stress.[9][10]

Quantitative Effects of Phenylbutyrate on ER Stress Markers

The efficacy of phenylbutyrate in reducing ER stress has been quantified in various studies. The following tables summarize the dose-dependent effects of 4-PBA on key ER stress markers in different experimental models.

Table 1: Effect of Phenylbutyrate on ER Stress Marker Protein Expression in Chondrocytes

| Treatment | BiP (Relative to Control) | CHOP (Relative to Control) | IRE1 (Relative to Control) |

| ERp57 KO | Increased | Increased | Increased |

| ERp57 KO + 50 mM 4-PBA | Reduced to control levels | Reduced | Reduced below control levels |

| Thapsigargin (10 µM) | Increased | Increased | Increased |

| Thapsigargin + 10 mM 4-PBA | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |

| Thapsigargin + 20 mM 4-PBA | Reduced to control levels | Reduced to control levels | Reduced to control levels |

| Thapsigargin + 50 mM 4-PBA | Reduced below control levels | Reduced below control levels | Reduced below control levels |

Data synthesized from a study on ERp57 knockout and thapsigargin-treated chondrocytes.[8]

Table 2: Effect of Phenylbutyrate on Thapsigargin-Induced ER Stress Markers in Melanoma Cells

| Treatment | ATF4 mRNA Expression (Fold Change) | ATF6 mRNA Expression (Fold Change) |

| Thapsigargin (1 µg/mL) | ~12 | ~6 |

| Thapsigargin (1 µg/mL) + 5 µM 4-PBA | ~2 | ~1.5 |

| Thapsigargin (10 µg/mL) | ~18 | ~8 |

| Thapsigargin (10 µg/mL) + 5 µM 4-PBA | ~3 | ~2 |

Data synthesized from a study on A375 and CHL-1 melanoma cell lines.[5]

Table 3: Effect of Phenylbutyrate on Inflammatory and ER Stress Markers in Periodontal Ligament Stem Cells (PDLSCs)

| Cell Type | Treatment | GRP78 mRNA Expression | PERK mRNA Expression | ATF4 mRNA Expression | CHOP mRNA Expression |

| P-PDLSCs | Control | High | High | High | High |

| P-PDLSCs | 5 mM 4-PBA | Significantly downregulated | Significantly downregulated | Significantly downregulated | Significantly downregulated |

| H-PDLSCs | LPS (10 mg/l) | Upregulated | Upregulated | Upregulated | Upregulated |

| H-PDLSCs | LPS + 5 mM 4-PBA | Significantly downregulated | Significantly downregulated | Significantly downregulated | Significantly downregulated |

P-PDLSCs: PDLSCs from inflamed periodontal tissues; H-PDLSCs: PDLSCs from healthy periodontal tissues. Data from a study on periodontitis.[11]

Signaling Pathways Modulated by Phenylbutyrate

Phenylbutyrate attenuates ER stress by influencing the three primary UPR signaling pathways. The following diagrams illustrate the mechanism of ER stress and the points of intervention by phenylbutyrate.

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Caption: Mechanism of action of Phenylbutyrate in mitigating ER stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of phenylbutyrate on ER stress.

Western Blot Analysis of ER Stress Markers (GRP78, CHOP, p-PERK)

This protocol is for the detection and quantification of key ER stress-related proteins.

a. Cell Lysis and Protein Quantification:

-

Treat cells with the desired concentrations of an ER stress inducer (e.g., tunicamycin, thapsigargin) and/or phenylbutyrate for the specified duration.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GRP78, CHOP, p-PERK, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

d. Detection and Quantification:

-

Develop the blot using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.[12][13][14]

Caption: Western Blot experimental workflow.

RT-PCR Analysis of XBP1 Splicing

This protocol is used to assess the activation of the IRE1 pathway by measuring the splicing of X-box binding protein 1 (XBP1) mRNA.[9][15]

a. RNA Extraction and cDNA Synthesis:

-

Treat cells as described in the Western blot protocol.

-

Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. PCR Amplification:

-

Prepare a PCR master mix containing cDNA, forward and reverse primers for XBP1, and a DNA polymerase.

-

Use primers that flank the 26-nucleotide intron in the XBP1 mRNA.[15]

-

Perform PCR with the following cycling conditions: initial denaturation at 94°C for 3-5 minutes, followed by 30-35 cycles of denaturation at 94°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 30 seconds, with a final extension at 72°C for 5-10 minutes.

c. Gel Electrophoresis and Analysis:

-

Resolve the PCR products on a 2.5-3% agarose (B213101) gel.

-

The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands due to the 26-nucleotide difference in size.

-

Visualize the bands under UV light after staining with ethidium (B1194527) bromide or a safer alternative.

-

The ratio of sXBP1 to uXBP1 can be quantified using densitometry.

d. Quantitative Real-Time PCR (qPCR) for Spliced XBP1:

-

Design primers that specifically amplify the spliced form of XBP1.[15][16]

-

Perform qPCR using a SYBR Green or probe-based detection method.

-

Normalize the expression of spliced XBP1 to a stable housekeeping gene.

-

Calculate the relative expression using the ΔΔCt method.[17]

Caption: XBP1 splicing analysis workflow.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is used to assess the cytotoxic effects of ER stress and the protective effects of phenylbutyrate.[4][18]

a. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of an ER stress inducer in the presence or absence of phenylbutyrate for 24-48 hours.

b. MTT Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

c. Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.

-

Pipette up and down to ensure complete dissolution of the formazan crystals.

d. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[3][19]

References

- 1. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]

- 2. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Phenylbutyrate suppresses the unfolded protein response without restoring protein folding in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Inhibition of Endoplasmic Reticulum Stress by 4-Phenyl Butyric Acid Presents Therapeutic Effects on Periodontitis: Experimental Studies In Vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]

- 17. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. protocols.io [protocols.io]

Phenylbutyrate's Dual Impact on Gene Expression and Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenylbutyrate (PBA), a short-chain fatty acid, has garnered significant attention for its multifaceted therapeutic potential. This document provides a comprehensive technical overview of PBA's core mechanisms of action, focusing on its dual role as a histone deacetylase (HDAC) inhibitor and a chemical chaperone. We delve into the molecular pathways through which PBA modulates gene expression and protein folding, presenting quantitative data from key studies, detailed experimental protocols for relevant assays, and visual representations of the underlying biological processes. This guide is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic applications of phenylbutyrate.

Core Mechanisms of Action

Phenylbutyrate exerts its biological effects through two primary, interconnected mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: PBA is a pan-HDAC inhibitor, meaning it broadly inhibits the activity of class I and II histone deacetylases.[1] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression.[1] By inhibiting HDACs, PBA promotes histone hyperacetylation, which relaxes chromatin structure and facilitates the transcription of various genes.[1][2] This mechanism is central to its effects on gene expression. Histone acetylation is a critical epigenetic modification associated with gene activation.[3]

-

Chemical Chaperone Activity: Phenylbutyrate also functions as a chemical chaperone, aiding in the proper folding of proteins and preventing their aggregation.[4][5] It is thought that the hydrophobic regions of PBA interact with exposed hydrophobic segments of unfolded or misfolded proteins, thereby preventing their aggregation and promoting correct conformational folding.[4] This action helps to alleviate stress on the endoplasmic reticulum (ER), the primary site of protein folding.[4]

These two mechanisms are not mutually exclusive and often work in concert to produce the observed therapeutic effects of PBA. For instance, by promoting the expression of chaperone proteins (via HDAC inhibition), PBA can further enhance its own protein folding-assisting capabilities.

Impact on Gene Expression

PBA's ability to inhibit HDACs leads to significant changes in the expression of a wide range of genes. This has been particularly well-studied in the context of genetic diseases where increasing the expression of a specific protein can be therapeutic.

Spinal Muscular Atrophy (SMA)

SMA is caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[6][7] While the SMN1 gene is deleted or mutated in SMA patients, they retain the SMN2 gene, which, due to alternative splicing, produces only a small amount of functional SMN protein.[7] Phenylbutyrate has been shown to increase the transcription of the SMN2 gene, leading to increased production of full-length, functional SMN protein.[6][7]

Cystic Fibrosis (CF)

In many individuals with cystic fibrosis, the most common mutation (ΔF508) in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene results in a misfolded protein that is targeted for degradation and fails to reach the cell membrane.[8][9] Phenylbutyrate has been shown to modulate the expression of heat-shock proteins and promote the proper trafficking of the ΔF508-CFTR protein to the cell surface, allowing it to function as a chloride channel.[8][9]

Quantitative Data on Gene and Protein Expression

The following tables summarize quantitative data from studies investigating the effect of phenylbutyrate on gene and protein expression.

| Target | Cell/System | PBA Concentration | Effect | Reference |

| Full-length SMN2 transcripts | Fibroblasts from SMA type I patients | Not specified | 50% to 160% increase | [7] |

| Full-length SMN2 transcripts | Fibroblasts from SMA type II and III patients | Not specified | 80% to 400% increase | [7] |

| SMN Protein | Leukocytes of SMA patients | Oral administration | Significant increase | [6] |

| Heat-shock proteins | IB3-1 bronchial epithelial cell line | 1 mM | Transient elevations in mRNA levels | [8] |

Table 1: Phenylbutyrate's Effect on Gene and Protein Expression in Disease Models

| Parameter | Cell Line | IC50 Value | Reference |

| HDAC Inhibition | LN-229 glioblastoma cells | 1.21 mmol/L | [4] |

| HDAC Inhibition | LN-18 glioblastoma cells | 1.92 mmol/L | [4] |

Table 2: Potency of Phenylbutyrate as an HDAC Inhibitor

Impact on Protein Folding and the Unfolded Protein Response (UPR)

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers a state of ER stress and activates a signaling network known as the Unfolded Protein Response (UPR).[4][10] The UPR aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity of the ER.[10] However, prolonged ER stress can lead to apoptosis.[10]

Phenylbutyrate, through its chemical chaperone activity, helps to alleviate ER stress by facilitating protein folding and preventing protein aggregation.[4][11] This leads to a downregulation of the UPR signaling pathways. The UPR is mediated by three main ER transmembrane sensors:

-

IRE1α (Inositol-requiring enzyme 1α)

-

PERK (PKR-like ER kinase)

-

ATF6 (Activating transcription factor 6)

Under normal conditions, these sensors are kept inactive by the ER chaperone GRP78 (glucose-regulated protein 78), also known as BiP.[4] Upon ER stress, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[4] Phenylbutyrate has been shown to reduce the expression of key UPR proteins, indicating a reduction in ER stress.[4][12][13]

Quantitative Data on UPR Modulation

| UPR Protein | Experimental System | Condition | Effect of PBA | Reference |

| GRP78 | H9c2 cardiomyocytes | Ischemia/Reperfusion | Attenuated increase | [12] |

| ATF6 | H9c2 cardiomyocytes | Ischemia/Reperfusion | Attenuated increase | [12] |

| PERK | H9c2 cardiomyocytes | Ischemia/Reperfusion | Attenuated increase | [12] |

| GRP78 | Rat UUO kidneys | Unilateral ureteral obstruction | Significantly attenuated | [13] |

| CHOP | Rat UUO kidneys | Unilateral ureteral obstruction | Significantly attenuated | [13] |

| ATF4 | Rat UUO kidneys | Unilateral ureteral obstruction | Significantly attenuated | [13] |

| Phosphorylated JNK | Rat UUO kidneys | Unilateral ureteral obstruction | Significantly attenuated | [13] |

Table 3: Phenylbutyrate's Effect on the Expression of UPR-Related Proteins

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Phenylbutyrate's Mechanism as an HDAC Inhibitor.

Caption: The Unfolded Protein Response (UPR) Pathway and Phenylbutyrate's Intervention.

Experimental Workflow Diagram

Caption: Experimental Workflow for Chromatin Immunoprecipitation (ChIP).

Detailed Experimental Protocols

HDAC Activity Assay

This protocol is adapted from a luminescent assay to measure HDAC Class I and II activity.[4]

-

Cell Seeding: Seed cells in a 96-well white-walled culture plate at a density of 10,000 cells/well.

-

PBA Treatment: Incubate attached cells with various concentrations of PBA solution (e.g., 0.5–15 mmol/L) for 1 hour at 37°C.

-

Lysis and Substrate Addition: Add 100 µL of a commercial luminescent HDAC assay reagent (e.g., HDAC-Glo™ I/II Reagent) containing a final concentration of 1% Triton® X-100 to each well.

-

Incubation: Incubate the plate at room temperature for 35 minutes to allow for the enzymatic reaction to reach a steady state.

-

Measurement: Measure luminescence using a microplate reader. The signal is inversely proportional to HDAC activity.

-

Data Analysis: Plot the relative luminescence units (RLU) against the logarithm of PBA concentration to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general workflow for performing ChIP to analyze histone acetylation.[2][8]

-

Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3). A no-antibody or isotype control should be included.

-

Capture the antibody-chromatin complexes by adding protein A/G beads.

-

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a commercial purification kit.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific gene promoters of interest or by high-throughput sequencing (ChIP-Seq).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for measuring changes in mRNA levels.[1][14]

-

RNA Extraction: Isolate total RNA from control and PBA-treated cells using a commercial kit (e.g., RNeasy) or TRIzol reagent. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and qPCR polymerase mix.

-

Add diluted cDNA to the master mix in a qPCR plate. Run samples in triplicate.

-

-

qPCR Run: Perform the qPCR in a real-time PCR machine using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the gene of interest to the reference gene.

Western Blotting for Protein Analysis

This protocol details the detection of specific proteins in cell lysates.[15]

-

Protein Extraction: Lyse control and PBA-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., GRP78, acetylated H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

In Vitro Protein Aggregation Assay

This protocol describes a method to assess the effect of PBA on protein aggregation in vitro.[16][17]

-

Protein Preparation: Purify the protein of interest.

-

Aggregation Induction: Induce protein aggregation by methods such as heating, pH shift, or addition of a chemical denaturant.

-

PBA Treatment: Perform the aggregation induction in the presence and absence of various concentrations of phenylbutyrate.

-

Monitoring Aggregation: Monitor protein aggregation over time using one of the following methods:

-

Turbidity Measurement: Measure the increase in optical density at a specific wavelength (e.g., 340 nm) using a spectrophotometer.

-

Thioflavin T (ThT) Fluorescence: ThT is a dye that fluoresces upon binding to amyloid-like fibril structures. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

-

-

Data Analysis: Plot the turbidity or fluorescence intensity against time to generate aggregation curves. Compare the curves for samples with and without PBA to determine its effect on the rate and extent of aggregation.

Conclusion

Phenylbutyrate's dual functionality as an HDAC inhibitor and a chemical chaperone provides a powerful and versatile therapeutic approach for a range of diseases characterized by aberrant gene expression and protein misfolding. Its ability to modulate the epigenome and cellular proteostasis pathways underscores its potential in precision medicine. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate and harness the therapeutic capabilities of this promising molecule. Further research is warranted to fully elucidate the intricate interplay between its two core mechanisms of action and to optimize its clinical application.

References

- 1. stackscientific.nd.edu [stackscientific.nd.edu]

- 2. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and experimental applications of sodium phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idtdna.com [idtdna.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Phenylbutyrate increases SMN expression in vitro: relevance for treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Extraction and Visualization of Protein Aggregates after Treatment of Escherichia coli with a Proteotoxic Stressor [jove.com]

- 10. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Phenylbutyrate suppresses the unfolded protein response without restoring protein folding in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. oncotarget.com [oncotarget.com]

- 14. clyte.tech [clyte.tech]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. jove.com [jove.com]

- 17. Protein Aggregates [labome.com]

The Role of 4-Phenylbutyric Acid (4-PBA) in Modulating Cellular Stress Responses: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular stress responses are fundamental to maintaining homeostasis, but their dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions. A key organelle at the heart of cellular stress is the endoplasmic reticulum (ER), which can initiate the Unfolded Protein Response (UPR) when its protein-folding capacity is overwhelmed. 4-phenylbutyric acid (4-PBA), a low molecular weight fatty acid, has emerged as a significant modulator of these stress pathways. This technical guide provides an in-depth analysis of the mechanisms of action of 4-PBA, its impact on various cellular stress responses, and its therapeutic implications, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction to 4-PBA and Cellular Stress

4-Phenylbutyric acid (4-PBA) is a derivative of butyric acid that is orally bioavailable and has been approved by the Food and Drug Administration (FDA) for the treatment of urea (B33335) cycle disorders.[1][2] Beyond this primary indication, a growing body of evidence has highlighted its role as a chemical chaperone, capable of alleviating cellular stress, particularly ER stress.[2][3]

Cellular stress can arise from various stimuli, including nutrient deprivation, hypoxia, oxidative damage, and the accumulation of unfolded or misfolded proteins. The ER is a central hub for protein synthesis, folding, and modification. Perturbations in ER homeostasis trigger the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis.[1][2] However, chronic or overwhelming ER stress can shift the UPR towards pro-apoptotic pathways, contributing to cell death and disease progression.[2] 4-PBA's ability to modulate these stress responses positions it as a promising therapeutic agent for a wide array of diseases.[1][4]

Mechanism of Action of 4-PBA

The primary mechanism attributed to 4-PBA's cytoprotective effects is its function as a chemical chaperone.[1][3][5]

-

Protein Folding and Aggregation: 4-PBA is thought to interact with the exposed hydrophobic domains of unfolded or misfolded proteins.[1][5] This interaction helps to stabilize the proteins, prevent their aggregation, and facilitate their correct folding, thereby reducing the protein load in the ER and alleviating stress.[1][3][5]

-

Histone Deacetylase (HDAC) Inhibition: 4-PBA is also known to be a weak inhibitor of histone deacetylases (HDACs).[5][6] This epigenetic modulation can alter gene expression, including those involved in cellular stress and survival pathways.

-

Modulation of UPR Sensors: Some studies, particularly in yeast models, suggest that 4-PBA may not directly restore protein folding but instead suppresses the UPR by promoting the degradation of the ER stress sensor IRE1.[7][8]

These mechanisms are not mutually exclusive and may contribute collectively to the overall therapeutic effects of 4-PBA in different cellular contexts.

Modulation of the Unfolded Protein Response (UPR)

The UPR is initiated by three main ER-transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Under normal conditions, these sensors are kept in an inactive state by the ER chaperone BiP (binding immunoglobulin protein), also known as GRP78.[1][9] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.

4-PBA has been consistently shown to attenuate the UPR by reducing the expression and activation of its key components.[1][10][11] It effectively downregulates the expression of GRP78, as well as the downstream effectors of the three UPR branches, including the phosphorylation of PERK and eIF2α, the splicing of XBP1 (mediated by IRE1α), and the cleavage of ATF6.[1][10][11] By dampening the UPR, 4-PBA can inhibit the pro-apoptotic arm of this pathway, which is often mediated by the transcription factor CHOP (C/EBP homologous protein).[1][11]

Impact on Oxidative Stress

A close and bidirectional relationship exists between ER stress and oxidative stress. The accumulation of unfolded proteins can lead to the production of reactive oxygen species (ROS), while oxidative stress can impair protein folding in the ER. 4-PBA has been shown to mitigate oxidative stress in various models.[1][12][13] By alleviating ER stress, 4-PBA can indirectly reduce the generation of ROS.[4] Studies have demonstrated that 4-PBA treatment can decrease peroxidation content and enhance the activity of antioxidative enzymes.[12][13] This antioxidant effect is a crucial component of its protective role in cellular stress.

Crosstalk with Inflammatory Pathways

ER stress is a potent trigger of inflammation. The UPR can activate several pro-inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[1] 4-PBA exerts significant anti-inflammatory effects, which are largely attributed to its inhibition of ER stress.[1][14][15][16]

-

NF-κB Signaling: 4-PBA has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[1] This leads to a marked reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][16][17]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also implicated in inflammatory responses. 4-PBA can inhibit the phosphorylation and activation of these MAPKs, further contributing to its anti-inflammatory profile.[15]

Quantitative Data on 4-PBA's Effects

The effective concentration of 4-PBA can vary depending on the cell type, the nature of the stressor, and the experimental model. The following tables summarize quantitative data from various studies.

Table 1: In Vitro Efficacy of 4-PBA

| Cell Line | Stress Inducer | 4-PBA Concentration | Observed Effects | Reference |

| MLE-12 (Mouse Lung Epithelial) | Hyperoxia | 0.3 mM | Reduced ER stress markers, NF-κB activation, and apoptosis. | [1] |

| Human Airway Smooth Muscle | TNFα (20 ng/mL) | 1 µM | Mitigated pIRE1α/XBP1s ER stress pathway. | [9] |

| Rheumatoid Arthritis Synovial Fibroblasts | IL-1β | > 4 mM (48h) | Inhibited cell proliferation. | [15][18] |

| C28/I2 (Chondrocytes) | Thapsigargin (10 µM) | 10-50 mM | Dose-dependently reduced ER stress markers (BiP, CHOP, IRE1, XBP1s). | [3] |

| DYT1 Dystonia Fibroblasts | Not specified | 2.5-20 mM | Attenuated ER stress and cAMP accumulation. | [19] |

| RAW264.7 (Mouse Macrophages) | SiNPs (50 µg/ml) | 3 mM | Inhibited ER stress (reduced BiP and CHOP). | [6] |

| Bovine Granulosa Cells | NEFA | 2.5 mM | Reversed ER stress and apoptosis. |

Table 2: In Vivo Efficacy of 4-PBA

| Animal Model | Disease/Condition | 4-PBA Dosage | Observed Effects | Reference |

| Mice | Hyperoxia-Induced Acute Lung Injury | Not specified | Prolonged survival, decreased lung edema and inflammation. | [1] |

| Mice | Collagen-Induced Arthritis | Not specified | Attenuated severity of arthritis, reduced inflammatory cytokines. | [15] |

| Rats | Acute Pancreatitis | Not specified | Attenuated organ damage, reduced inflammatory cytokines and apoptosis. | [17] |

| Mice | Pressure Overload-Induced Myocardial Hypertrophy | 20 mg/kg/day | Inhibited ER stress, attenuated hypertrophy and fibrosis. | [11] |

Key Experimental Methodologies

The investigation of 4-PBA's effects on cellular stress involves a range of standard and specialized molecular and cellular biology techniques.

7.1. In Vitro ER Stress Induction and 4-PBA Treatment

A common experimental workflow involves inducing ER stress in a cell line of interest and assessing the modulatory effects of 4-PBA.

7.2. Core Experimental Protocols

-

Cell Culture and Treatment: Cells are cultured in appropriate media and seeded at a suitable density.[1] Pre-treatment with 4-PBA for 1-2 hours is common before the addition of an ER stress inducer like tunicamycin or thapsigargin.[20] Control groups should include untreated cells, vehicle-treated cells, cells treated with the stress inducer alone, and cells treated with 4-PBA alone.[20]

-

Western Blotting: This technique is used to quantify the protein levels of key markers of the UPR, inflammation, and apoptosis.

-

Sample Preparation: Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., GRP78, p-PERK, CHOP, NF-κB p65, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.[1][15]

-

Visualization: Proteins are visualized using an enhanced chemiluminescence (ECL) substrate.[15]

-

-

Quantitative Real-Time PCR (qPCR): qPCR is employed to measure the mRNA expression levels of genes involved in cellular stress responses.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues, and its quality and quantity are assessed. First-strand cDNA is synthesized using a reverse transcriptase.

-

qPCR Reaction: The qPCR reaction is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Gene expression is normalized to a housekeeping gene (e.g., HPRT, GAPDH), and relative expression is calculated using the ΔΔCt method.[21]

-

-

Cell Viability and Apoptosis Assays:

-

Cell Viability: Assays like MTT or CCK-8 are used to assess the effect of 4-PBA on cell proliferation and cytotoxicity.[15][18]

-

Apoptosis Detection: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.[17][22] Flow cytometry with Annexin V and propidium (B1200493) iodide staining can also be used to quantify apoptotic and necrotic cells.

-

Therapeutic Implications and Future Directions

The extensive preclinical data on 4-PBA's ability to mitigate cellular stress has paved the way for its investigation in a multitude of diseases. Its established clinical use and safety profile for urea cycle disorders provide a strong foundation for repurposing it for other conditions.[1][2]

-

Neurodegenerative Diseases: ER stress is a common feature of diseases like Alzheimer's, Parkinson's, and Huntington's disease. 4-PBA has shown neuroprotective effects in models of these conditions.[1]

-

Metabolic Diseases: In type 2 diabetes, 4-PBA can improve insulin (B600854) sensitivity by reducing ER stress in metabolic tissues.[23]

-

Inflammatory and Autoimmune Diseases: As demonstrated in models of rheumatoid arthritis and acute lung injury, 4-PBA's anti-inflammatory properties make it a candidate for treating chronic inflammatory conditions.[1][15]

-

Cystic Fibrosis: 4-PBA can partially correct the trafficking defect of the mutant CFTR protein, a classic example of its chaperone activity.[2]

Future research should focus on elucidating the precise molecular targets of 4-PBA beyond its general chaperone activity, exploring its potential as a combination therapy, and conducting well-designed clinical trials to validate its efficacy in these expanded indications. The development of more potent and specific chemical chaperones inspired by the action of 4-PBA is also a promising avenue for drug development.

Conclusion

4-Phenylbutyric acid is a multifaceted molecule that plays a crucial role in modulating cellular stress responses. Its primary function as a chemical chaperone allows it to alleviate ER stress, which in turn dampens oxidative stress, inflammation, and apoptosis. The wealth of preclinical evidence, supported by quantitative data and established experimental protocols, underscores the significant therapeutic potential of 4-PBA. This technical guide provides a comprehensive overview for researchers and drug development professionals seeking to understand and harness the cytoprotective properties of 4-PBA in the fight against a wide range of debilitating diseases.

References

- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of endoplasmic reticulum stress by 4-PBA enhanced atherosclerotic plaque stability via up-regulating CLOCK expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]